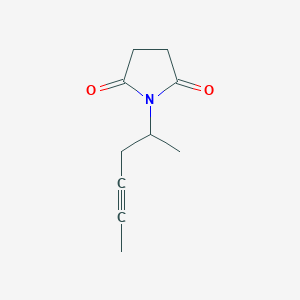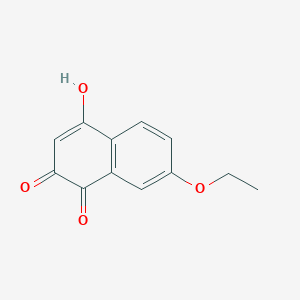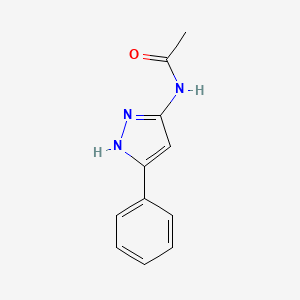![molecular formula C13H12FNO3 B14144921 3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid CAS No. 89150-32-3](/img/structure/B14144921.png)
3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group and a propanoic acid moiety attached to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid typically involves the formation of the oxazole ring as a key step. One common method starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. These reactants undergo a cyclization reaction under acidic conditions to form the oxazole ring. The resulting intermediate is then subjected to further reactions to introduce the fluorophenyl and propanoic acid groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Enzymatic processes can also be employed to achieve high selectivity and purity. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis for industrial applications .
化学反応の分析
Types of Reactions
3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
科学的研究の応用
3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid has several scientific research applications:
作用機序
The mechanism of action of 3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the oxazole ring can participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and lead to various effects .
類似化合物との比較
Similar Compounds
3-(4-Fluorophenyl)propionic acid: Shares the fluorophenyl group but lacks the oxazole ring, leading to different chemical properties and applications.
3-(3-Fluorophenyl)propionic acid: Similar structure but with the fluorine atom in a different position, affecting its reactivity and interactions.
Uniqueness
3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid is unique due to the presence of both the fluorophenyl group and the oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
89150-32-3 |
|---|---|
分子式 |
C13H12FNO3 |
分子量 |
249.24 g/mol |
IUPAC名 |
3-[4-(4-fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C13H12FNO3/c1-8-15-13(9-2-4-10(14)5-3-9)11(18-8)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,16,17) |
InChIキー |
SYEAAXAOPKGDGE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(O1)CCC(=O)O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



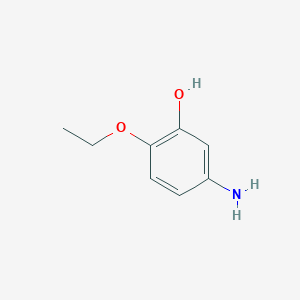

![4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14144853.png)
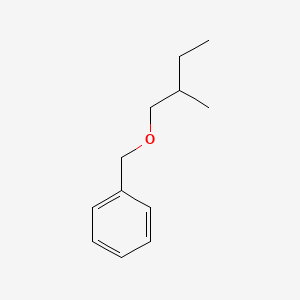

![2-[[(1-Tert-butylbenzimidazol-5-yl)amino]methyl]phenol](/img/structure/B14144878.png)

![4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14144913.png)
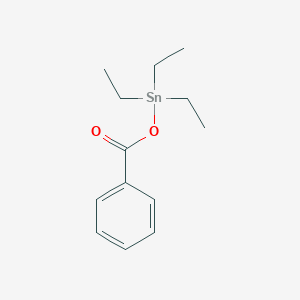
![8-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14144926.png)
